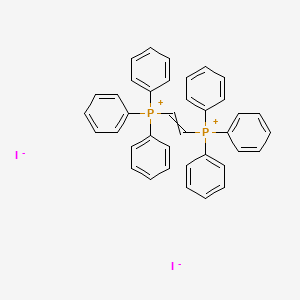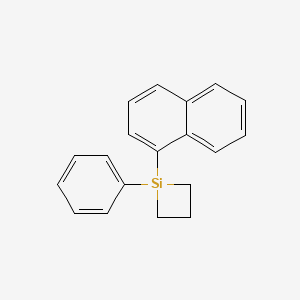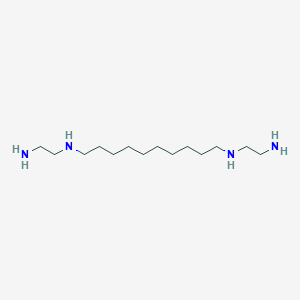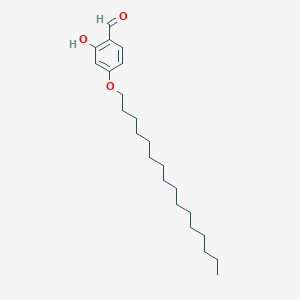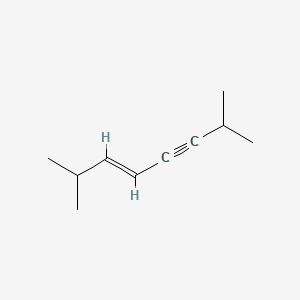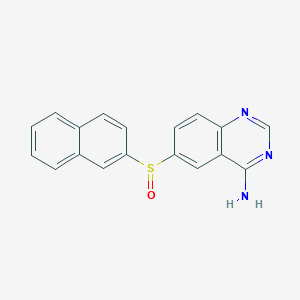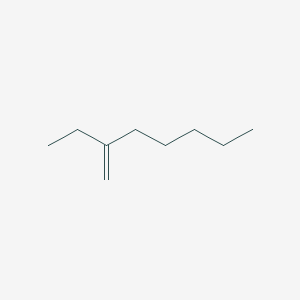
N'-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane is a compound that combines the properties of a diamine and an epoxide. This compound is known for its versatility in various chemical reactions and applications, particularly in the fields of chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane typically involves the reaction of propane-1,3-diamine with epichlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Amination of Propane-1,3-diamine: Propane-1,3-diamine is reacted with an appropriate amine to introduce the aminopropyl group.
Reaction with Epichlorohydrin: The aminopropyl-substituted propane-1,3-diamine is then reacted with epichlorohydrin under controlled temperature and pH conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactive nature.
Mécanisme D'action
The mechanism of action of N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including enzyme inhibition and protein modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar reactivity but lacks the epoxide functionality.
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: A compound with similar diamine structure but different functional groups.
N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine: A compound with a longer alkyl chain, used in different applications.
Uniqueness
N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane is unique due to the presence of both diamine and epoxide functionalities, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Propriétés
Numéro CAS |
51961-45-6 |
|---|---|
Formule moléculaire |
C9H22ClN3O |
Poids moléculaire |
223.74 g/mol |
Nom IUPAC |
N'-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane |
InChI |
InChI=1S/C6H17N3.C3H5ClO/c7-3-1-5-9-6-2-4-8;4-1-3-2-5-3/h9H,1-8H2;3H,1-2H2 |
Clé InChI |
NWTMPLSLSVYCTM-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCl.C(CN)CNCCCN |
Numéros CAS associés |
51961-45-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)
